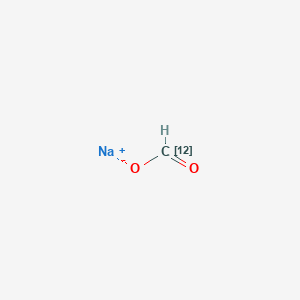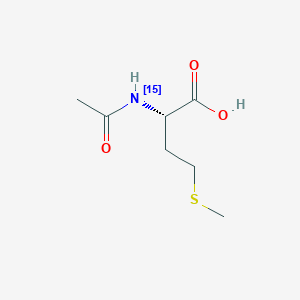
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is a ruthenium-based organometallic compound with the empirical formula C35H62Cl2P2Ru and a molecular weight of 716.79 g/mol . This compound is known for its application in metathesis reactions, particularly in olefin metathesis, which is a powerful tool in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and 3-methyl-2-butenylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired ruthenium complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including:
Olefin Metathesis: This reaction involves the exchange of alkylidene groups between alkenes, leading to the formation of new carbon-carbon double bonds.
Ring-Opening Metathesis Polymerization (ROMP): This reaction is used to produce polymers from cyclic olefins.
Common Reagents and Conditions
Common reagents used in these reactions include various alkenes and cyclic olefins. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new alkenes, while in ROMP, the products are polymers .
Wissenschaftliche Forschungsanwendungen
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the alkylidene and phosphine ligands. This coordination facilitates the activation of alkenes, leading to the formation of new carbon-carbon bonds through metathesis reactions . The molecular targets and pathways involved include the interaction of the ruthenium center with the double bonds of alkenes, enabling the exchange of alkylidene groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Grubbs Catalyst M103:
Grubbs 1st Generation Catalyst: This catalyst has a similar kinetic profile and is used in similar metathesis reactions.
Uniqueness
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in metathesis reactions. The tricyclopentylphosphine ligands offer steric and electronic properties that influence the catalyst’s performance .
Eigenschaften
Molekularformel |
C35H62Cl2P2Ru |
|---|---|
Molekulargewicht |
716.8 g/mol |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
Kanonische SMILES |
C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)
